Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Lipophilicity Physicochemical property Medicinal chemistry

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (CAS 928336-97-4) is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class. It features a chloro leaving group at the 6-position and a 3-(trifluoromethyl)phenyl substituent at the 3-position.

Molecular Formula C13H7ClF3N3
Molecular Weight 297.66 g/mol
Cat. No. B8264690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Molecular FormulaC13H7ClF3N3
Molecular Weight297.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C13H7ClF3N3/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)13(15,16)17/h1-7H
InChIKeyFABGVXWXZKTQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine – Core Scaffold Overview for Targeted Kinase Inhibitor Synthesis


6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (CAS 928336-97-4) is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class. It features a chloro leaving group at the 6-position and a 3-(trifluoromethyl)phenyl substituent at the 3-position . This scaffold is recognized as a privileged kinase inhibitor core, with the imidazo[1,2-b]pyridazine family having produced clinical-stage Pim kinase inhibitors such as SGI-1776 [1]. The compound serves as a key intermediate (int-1) for synthesizing substituted Pim kinase inhibitors as described in US20210238183A1 [2].

Why 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine Cannot Be Interchanged with Generic Imidazopyridazine Analogs


Imidazo[1,2-b]pyridazine derivatives exhibit profound sensitivity to substituent identity at both the 3- and 6-positions. The 3-(trifluoromethyl)phenyl group confers distinct electronic and lipophilic properties compared to the commonly encountered 3-(trifluoromethoxy)phenyl analog (CAS 928337-00-2), including a measured LogP of 3.57 for the CF₃ compound versus a less lipophilic profile for the OCF₃ variant . Additionally, the 6-chloro substituent serves as a specific synthetic handle for nucleophilic aromatic substitution (SNAr) that exhibits different reactivity than 6-fluoro, 6-bromo, or 6-amino analogs. Substituting a generic imidazopyridazine without these exact substituents alters both the downstream coupling efficiency and the pharmacological profile of the final elaborated inhibitor [1].

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine – Quantitative Differentiation Evidence for Procurement Decisions


LogP and Lipophilic Efficiency: CF₃ vs. OCF₃ Differentiation

The CF₃-substituted target compound exhibits a measured LogP of 3.57 , whereas the literature for closely related imidazo[1,2-b]pyridazines bearing 3-(trifluoromethoxy)phenyl groups shows systematically lower LogP values due to the oxygen linker increasing polarity [1]. This quantitative LogP difference translates to higher membrane permeability for the CF₃ variant, a critical parameter for CNS-penetrant kinase inhibitor design.

Lipophilicity Physicochemical property Medicinal chemistry

Metabolic Stability Advantage of CF₃ over OCF₃ on the Phenyl Ring

In medicinal chemistry, trifluoromethyl groups are generally more resistant to oxidative metabolism than trifluoromethoxy groups, which are susceptible to O-dealkylation by cytochrome P450 enzymes [1]. While no direct microsomal stability assay comparing this specific pair of imidazo[1,2-b]pyridazine building blocks has been published, the broader SAR literature consistently demonstrates that replacing OCF₃ with CF₃ on aromatic rings improves metabolic half-life in liver microsome assays.

Metabolic stability Oxidative metabolism Drug design

Synthetic Utility: 6-Chloro as an SNAr Handle for Diversification

The 6-chloro substituent on the imidazo[1,2-b]pyridazine core undergoes nucleophilic aromatic substitution (SNAr) with amines under basic conditions, as demonstrated in US20210238183 where this compound (int-1) is reacted with 2-(trans-4-aminocyclohexyl)propan-2-ol (int-2) in the presence of DIEA in DMSO at elevated temperature to produce Compound A [1]. This contrasts with 6-unsubstituted or 6-alkyl analogs which lack this diversification handle.

Nucleophilic aromatic substitution Building block Parallel synthesis

Molecular Weight Advantage in Fragment-Based Drug Discovery

With a molecular weight of 297.66 g/mol , this compound satisfies the 'rule of three' criteria for fragment-based screening (MW < 300). By contrast, the elaborated Pim kinase inhibitor SGI-1776 (an imidazo[1,2-b]pyridazine analog) has a MW of 405.42 g/mol [1]. This 108 g/mol difference positions the target compound as a fragment-sized starting point rather than a lead-like molecule, enabling fragment growing and merging strategies.

Fragment-based drug discovery Lead-like properties Molecular weight

Provenance as a Patent-Documented Intermediate for Pim Kinase Inhibitors

This compound is explicitly claimed as compound int-1 in US Patent Application US20210238183A1, where it serves as the direct precursor to Compound A, a Pim kinase inhibitor [1]. The patent discloses that the resulting elaborated compounds are useful for treating cancer, autoimmune, and inflammatory conditions mediated by Pim kinases [1]. This establishes a documented, patent-validated application trajectory that generic imidazopyridazine building blocks do not possess.

Pim kinase Oncology Chemical intermediate

6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine – High-Value Application Scenarios Based on Verified Evidence


Fragment-Based Drug Discovery Campaign Targeting Pim Kinases

With a molecular weight of 297.66 g/mol (satisfying fragment rule-of-three criteria) and a measured LogP of 3.57, this compound is suitable for fragment screening libraries targeting Pim-1, Pim-2, or Pim-3 kinases. The CF₃ group provides a validated lipophilic anchor, and the 6-chloro position allows subsequent fragment growing via SNAr with diverse amines, as demonstrated in patent US20210238183A1 [1]. The established imidazo[1,2-b]pyridazine scaffold has produced nanomolar Pim inhibitors in published studies [2].

Synthesis of Patent-Backed Pim Kinase Inhibitor Compound A and Analogs

This compound is the direct intermediate (int-1) for synthesizing Compound A, a Pim kinase inhibitor described in US20210238183A1 [1]. Researchers pursuing Pim kinase-targeted oncology or autoimmune disease programs can follow the disclosed protocol: SNAr reaction with 2-(trans-4-aminocyclohexyl)propan-2-ol in DMSO with DIEA base at elevated temperature to produce the target inhibitor. This provides a validated synthetic route unavailable with other building blocks.

CF₃-Containing CNS-Penetrant Kinase Probe Development

The higher LogP (3.57) of this CF₃-substituted compound relative to OCF₃ analogs makes it quantitatively preferable for designing brain-penetrant kinase probes. The CF₃ group's resistance to oxidative metabolism [1] further supports its use in CNS-targeted programs where metabolic stability is paramount. The 6-chloro handle permits late-stage diversification to optimize CNS MPO scores while retaining the favorable CF₃ physicochemical profile.

Structure-Activity Relationship (SAR) Studies on 3-Position Substituent Effects

This compound serves as the CF₃ reference point in systematic SAR studies comparing 3-position substituent effects on the imidazo[1,2-b]pyridazine scaffold. When tested alongside the 3-(trifluoromethoxy)phenyl analog (CAS 928337-00-2), the 3-unsubstituted phenyl analog, and other variants, this compound allows quantitative assessment of how CF₃ versus OCF₃ affects kinase binding, cellular potency, and downstream ADME properties.

Quote Request

Request a Quote for 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.